Methyl 6-formyl-4-methylnicotinate
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Overview
Description
Methyl 6-formyl-4-methylnicotinate is an organic compound with the molecular formula C9H9NO3. It is a derivative of nicotinic acid and is characterized by the presence of a formyl group at the 6-position and a methyl group at the 4-position on the nicotinate ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-formyl-4-methylnicotinate typically involves the following steps:
Starting Material: The process begins with 6-methyl nicotinate as the raw material.
Bromination: The 6-methyl nicotinate is reacted with bromine in the presence of sodium acetate and glacial acetic acid to form 6-tribromomethyl nicotinate.
Formylation: The tribromomethyl derivative is then subjected to formylation using appropriate reagents to yield this compound.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-formyl-4-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The methyl group can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents
Major Products:
Oxidation: 6-carboxy-4-methylnicotinate.
Reduction: 6-hydroxymethyl-4-methylnicotinate.
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Methyl 6-formyl-4-methylnicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of nicotinic acid derivatives with therapeutic benefits.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl 6-formyl-4-methylnicotinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in metabolic pathways.
Comparison with Similar Compounds
Methyl nicotinate: A simpler derivative of nicotinic acid with a methyl ester group.
6-methyl nicotinate: Lacks the formyl group present in Methyl 6-formyl-4-methylnicotinate.
4-methyl nicotinate: Lacks the formyl group and has a different substitution pattern.
Uniqueness: this compound is unique due to the presence of both formyl and methyl groups on the nicotinate ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
methyl 6-formyl-4-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-3-7(5-11)10-4-8(6)9(12)13-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAYJYMXEYPSRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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